molecular formula C7H10N2OS3 B2559386 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide CAS No. 306980-53-0

3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide

Cat. No.: B2559386
CAS No.: 306980-53-0
M. Wt: 234.35
InChI Key: BLJCYFBCIKPFBW-UHFFFAOYSA-N
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Description

3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide is a useful research compound. Its molecular formula is C7H10N2OS3 and its molecular weight is 234.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound 3-methyl-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)butanamide, due to its structural characteristics, shares similarities with derivatives of 3-thioxo-1,2,4-triazin-5-ones, which have been extensively studied for their synthetic strategies, chemical reactivities, and biological activities. These derivatives are pivotal in medicinal, pharmacological, and biological research due to their potential as drugs, semi-drugs, and bioactive systems. Specifically, the sulfur-bearing 1,2,4-triazin-5-one derivatives are recognized for their anticancer, anti-HIV, antimicrobial properties, and enzymatic effects, demonstrating the broad applicability of this chemical class in drug discovery and biochemistry (Makki, Abdel-Rahman, & Alharbi, 2019).

Biological Evaluation and Applications

The structural and functional analogies of this compound with other sulfur-containing heterocyclic compounds underscore its potential in various biological applications. Compounds within this chemical family have demonstrated significant biological evaluations, including anticancer, antimicrobial, and anti-HIV activities. Such activities highlight the compound's relevance in therapeutic research and its potential as a foundational structure for developing new bioactive molecules with enhanced efficacy and specificity. The diverse biological effects of these compounds are attributed to their interaction with biological macromolecules, offering a promising avenue for novel drug development and pharmacological innovation (Kaplaushenko, 2019).

Potential Therapeutic Applications

The compound's structural relation to 1,2,4-triazole-3-thione derivatives, known for their antioxidant and antiradical activities, suggests its potential for therapeutic applications. These activities are crucial in managing conditions resulting from oxidative stress and free radical damage, indicating potential uses in treating diseases characterized by these pathological mechanisms. Furthermore, the comparison of synthesized 3-thio-1,2,4-triazoles with biogenic amino acids, like cysteine, highlights the biomimetic aspects of these compounds, suggesting their compatibility with biological systems and potential for safe therapeutic applications (Kaplaushenko, 2019).

Properties

IUPAC Name

3-methyl-N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS3/c1-4(2)3-5(10)8-6-9-7(11)13-12-6/h4H,3H2,1-2H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJCYFBCIKPFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=S)SS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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